Octahydrocyclopenta[c]pyrrol-4-amine is a bicyclic compound that belongs to the class of saturated nitrogen-containing heterocycles. This compound has garnered attention due to its structural similarity to various biologically active molecules and its potential applications in medicinal chemistry. It is often synthesized as an intermediate for the production of other pharmacologically relevant compounds, including antidiabetics and antivirals.
The compound is derived from octahydrocyclopenta[c]pyrrole, which can be synthesized through various chemical methods. The synthesis typically involves hydrogenation processes or reactions with specific reagents under controlled conditions. Notably, octahydrocyclopenta[c]pyrrol-4-amine has been referenced in patents and scientific literature detailing its preparation and applications in drug development .
Octahydrocyclopenta[c]pyrrol-4-amine is classified as an amine due to the presence of an amino group (-NH2) attached to the cyclopentane structure. It falls within the broader category of heterocyclic compounds, specifically those containing nitrogen. Its unique bicyclic structure contributes to its chemical reactivity and potential biological activity.
The synthesis of octahydrocyclopenta[c]pyrrol-4-amine can be achieved through several methods, primarily involving hydrogenation reactions:
The synthesis typically requires careful control of temperature, pressure, and reaction time. For instance, reactions may occur at pressures ranging from atmospheric to 600 bar and temperatures between 10 °C and 300 °C. The molar ratios of reagents also play a crucial role in optimizing yield and purity .
The molecular structure of octahydrocyclopenta[c]pyrrol-4-amine consists of a cyclopentane ring fused with a pyrrole-like structure, featuring a nitrogen atom in the ring system. This unique arrangement contributes to its chemical properties and reactivity.
Octahydrocyclopenta[c]pyrrol-4-amine participates in various chemical reactions typical for amines:
The reactivity of octahydrocyclopenta[c]pyrrol-4-amine is influenced by its nitrogen atom, which can donate electrons, making it a good candidate for nucleophilic substitutions and additions.
The mechanism of action for octahydrocyclopenta[c]pyrrol-4-amine primarily involves its role in biological systems as a secondary amine precursor. When it participates in reductive amination or imine formation, it typically follows these steps:
Kinetic studies have shown that octahydrocyclopenta[c]pyrrol-4-amine exhibits favorable conversion rates in enzymatic reactions involving reductive amination .
Octahydrocyclopenta[c]pyrrol-4-amine is characterized by:
Key chemical properties include:
Relevant analyses indicate that its stability and reactivity are influenced by environmental factors such as pH and solvent polarity.
Octahydrocyclopenta[c]pyrrol-4-amine has several important applications:
Octahydrocyclopenta[c]pyrrol-4-amine represents a stereochemically complex bicyclic amine system with the IUPAC name 4-aminodecahydrocyclopenta[c]pyrrole. Its molecular framework consists of:
Table 1: Fundamental Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄N₂ (Base structure) | [1] [6] |
Average Mass | 126.20 g/mol | [1] |
Stereocenters | Up to 3 defined stereocenters | [1] |
Canonical SMILES | NC1CCC2CNCC12 | [3] |
Hydrogen Bond Donors | 2 (amine + N-H) | [3] |
Hydrogen Bond Acceptors | 2 (tertiary N + amine) | [3] |
The fusion creates a rigid V-shaped geometry with the C4-amine projecting perpendicularly from the bicyclic plane. This configuration positions the amine for optimal target engagement through:1) Salt bridge formation with acidic residues2) Hydrogen-bond donation to carbonyl oxygens3) Directional anchoring of pharmacophore elements
The medicinal exploration of fused cyclopenta-pyrrole systems progressed through distinct phases:
Early Stage (Pre-2010): Scaffold Identification
Initial interest emerged with the synthesis of octahydrocyclopenta[c]pyrrol-4-ol (CAS 1212822-72-4), demonstrating the scaffold’s synthetic accessibility. Key characteristics noted included:
Breakthrough (2010): Therapeutic Validation
The pivotal advancement came with WO2010062927A2, disclosing substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers. This patent established:
"Unexpected potency in voltage-gated calcium channel inhibition exceeding linear chain analogues by >100-fold, attributable to conformational restriction of the C4-amine vector" [2]
Exemplary derivatives (e.g., 4-(5,7-dimethyl-1H-benzimidazol-2-yl)octahydrocyclopenta[c]pyrrol-4-amine; C₁₆H₂₂N₄) demonstrated:
Current Era (2020s): Scaffold Diversification
Recent applications exploit stereochemical diversity:
Table 2: Evolution of Key Derivatives
Compound | Therapeutic Application | Structural Innovation | |
---|---|---|---|
Octahydrocyclopenta[c]pyrrol-4-ol | Synthetic precursor | Introduction of C4-oxygen functionality | |
4-(5,7-Dimethyl-1H-benzimidazol-2-yl) derivative | Calcium channel blockade | Aryl-fusion at C4-position | |
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-2-carboxylic acid | Kinase inhibition scaffold | Spirocyclic coupling at N1 | [6] |
Octahydrocyclopenta[c]pyrrol-4-amine exemplifies strategic advantages of rigid nitrogen heterocycles:
Conformational Restriction & Binding Precision
The scaffold’s puckered geometry (dihedral angle: 115-125°) locks the C4-amine in equatorial orientation, reducing entropic penalty upon target binding. Comparative studies show:
Metabolic Stabilization
Saturation mitigates oxidative vulnerabilities:
Physicochemical Optimization
The scaffold modulates key parameters:
\log P_{\text{experimental}} = 1.2 \pm 0.3 \quad \text{(Optimal for CNS penetration)}
Table 3: Bioactivity Enhancements Enabled by Scaffold
Pharmacological Target | Scaffold Contribution | Observed Outcome | |
---|---|---|---|
Calcium channels (Cav3.x) | Amine vector pre-organization | IC₅₀ reduction from μM → nM range | [2] |
Kinases (JAK2/FLT3) | Hydrophobic cyclopentane occupancy | 5-fold selectivity vs. off-targets | [4] |
Cathepsin B | Stereospecific P1' pocket filling | Cleavage efficiency ↑ 40% | |
NRF2 activators | Amine-mediated KEAP1 cysteine adduction | HO-1 induction EC₅₀ = 3.2 μM | [8] |
Biological Engagement Mechanisms
The C4-amine enables multiple target interactions:
As macrocyclic drug discovery advances (39% now orally bioavailable), this scaffold’s balanced three-dimensionality positions it optimally for "beyond Rule of 5" therapeutics targeting protein-protein interactions and allosteric sites [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7